Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate
Description
Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis and Materials Science Research
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemistry. rgmcet.edu.innih.gov Its unique electronic properties and reactivity make it a versatile building block in organic synthesis. pharmaguideline.com Pyrrole and its derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12, which are essential for life. nih.gov The pyrrole framework is also found in a wide range of pharmaceuticals, exhibiting diverse biological activities such as antibacterial, antiviral, anticancer, and anti-inflammatory properties. rgmcet.edu.inresearchgate.net
In the realm of materials science, pyrrole-based compounds have garnered significant attention for their applications in the development of organic electronic materials. scispace.com Polypyrroles, for instance, are well-known conducting polymers with stable and flexible film-forming properties. researchgate.net Furthermore, pyrrole derivatives are utilized in the creation of organic dyes, semiconductors, and optoelectronics, underscoring their importance in the development of advanced materials. nih.gov The continuous exploration of new synthetic methodologies for functionalized pyrroles remains a vibrant area of research, driven by the demand for novel molecules with tailored properties for a multitude of applications. uctm.eduorganic-chemistry.org
Contextualization of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate within Pyrrole Derivative Studies
This compound is a specific, substituted pyrrole derivative that serves as a valuable intermediate in organic synthesis. While not as extensively studied as some other pyrrole compounds, its structure is of significant interest in the synthesis of more complex, biologically active molecules. The compound's chemical properties are summarized in the table below.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl 2-(1,4-dimethylpyrrol-2-yl)acetate | nih.gov |
| Molecular Formula | C10H15NO2 | nih.gov |
| Molecular Weight | 181.23 g/mol | nih.gov |
| CAS Number | 33369-47-0 | nih.gov |
Research into related compounds highlights the significance of the this compound scaffold. For example, pyrrole-2-acetic acid derivatives are known precursors to potent non-steroidal anti-inflammatory drugs (NSAIDs) like Zomepirac and Tolmetin. scispace.com A patent from 1976 describes the synthesis of ethyl 1-methylpyrrole-2-acetate through the catalytic dehydrogenation of diethyl 1-methyl-Δ-2,α-pyrrolidinemalonate, showcasing a pathway to similar structures. google.com Another patent from 1982 details the preparation of substituted pyrrole-2-acetic acids, such as 1,4-dimethyl-3-carboxypyrrole-2-acetic acid, as intermediates for anti-inflammatory agents. google.com Furthermore, research into the synthesis of Zomepirac metabolites has utilized ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate, a direct derivative of the title compound. researchgate.net These examples firmly place this compound within the context of synthetic building blocks for the development of pharmacologically important molecules.
Historical Trajectories and Foundational Research on Pyrrole-2-acetate Scaffolds
The synthesis of pyrroles has a rich history, with several classical methods forming the bedrock of modern synthetic strategies. The Paal-Knorr synthesis, first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine and remains a widely used method for preparing substituted pyrroles. rgmcet.edu.inwikipedia.org The Knorr pyrrole synthesis, also developed in the late 19th century, utilizes an α-amino-ketone and a compound with an activated methylene (B1212753) group. wikipedia.orgechemi.com The Hantzsch pyrrole synthesis, another classical method, involves the reaction of a β-ketoester with ammonia and an α-haloketone. wikipedia.orgcdnsciencepub.com
These foundational methods, while effective, often required harsh reaction conditions. rgmcet.edu.in The development of synthetic routes to pyrrole-2-acetate scaffolds has evolved from these classical beginnings. Early research often focused on multi-step sequences to arrive at the desired products. For instance, the preparation of 5-aroyl-pyrrole-2-acetic acid derivatives, noted for their anti-inflammatory properties, involved a laborious sequence starting from a pyrrole diester, followed by hydrolysis, partial re-esterification, and decarboxylation before the final acylation step. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,4-dimethylpyrrol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)6-9-5-8(2)7-11(9)3/h5,7H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHKRUMARWBKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186988 | |
| Record name | Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-47-0 | |
| Record name | 1H-Pyrrole-2-acetic acid, 1,4-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 1,4-dimethylpyrrole-2-acetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369470 | |
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| Record name | Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | |
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| Record name | Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL 1,4-DIMETHYLPYRROLE-2-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY3TU7TCM | |
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Advanced Synthetic Methodologies for Ethyl 1,4 Dimethyl 1h Pyrrole 2 Acetate and Analogues
Condensation-Cyclization Reaction Approaches
The construction of the pyrrole (B145914) ring through condensation and subsequent cyclization of acyclic precursors is a fundamental and widely employed strategy. These methods offer a high degree of flexibility in introducing various substituents onto the pyrrole core.
Strategies Involving Aldehydes, Ketones, and Aminomalonate Derivatives
The reaction of aldehydes, ketones, and aminomalonate derivatives provides a versatile route to highly functionalized pyrroles. Diethyl aminomalonate, in particular, serves as a key building block in this approach. The general strategy involves the condensation of the amine with a carbonyl compound to form an enamine or imine intermediate, which then undergoes cyclization.
A notable example is the synthesis of pyrrole-2-carboxylate esters from diethyl aminomalonate. This method highlights the utility of aminomalonate derivatives in constructing the pyrrole ring system.
Base-Catalyzed Condensation Reactions (e.g., Utilization of Ethyl Cyanoacetate (B8463686) and Acetylacetone)
Base-catalyzed condensation reactions are a powerful tool for the synthesis of a wide array of heterocyclic compounds, including pyrroles. The use of activated methylene (B1212753) compounds, such as ethyl cyanoacetate and acetylacetone (B45752), in the presence of a base, allows for the formation of key intermediates that can undergo cyclization to form the pyrrole ring. While the direct condensation of ethyl cyanoacetate and acetylacetone is more commonly associated with the synthesis of other heterocycles like pyridones, modifications of this approach can be envisioned for pyrrole synthesis. For instance, the introduction of a suitable nitrogen source and subsequent cyclization could potentially lead to substituted pyrroles.
Self-condensation of ethyl cyanoacetate under certain conditions can lead to complex structures, indicating its reactivity and potential as a precursor in various condensation reactions. nih.gov
Rhodium-Catalyzed Pyrrole Synthesis Routes
Transition-metal catalysis, particularly with rhodium, has emerged as a sophisticated and efficient method for pyrrole synthesis. These reactions often proceed with high atom economy and functional group tolerance. Rhodium catalysts can facilitate the coupling of various components, such as aldehydes and propargylic amines, to generate intermediates that readily cyclize to form pyrroles. wikipedia.org
One such strategy involves the rhodium(I)-catalyzed hydroacylation of propargylic amines with aldehydes, followed by an in-situ dehydrative cyclization to yield highly substituted pyrroles. wikipedia.org This method allows for the one-pot assembly of complex pyrrole structures from simple starting materials.
Bromination-Ring Closure Methodologies (e.g., from Propionaldehyde (B47417) and Ethyl Acetoacetate)
A classical approach to constructing substituted pyrroles involves the Hantzsch pyrrole synthesis, which utilizes an α-haloketone, a β-ketoester, and an amine. A variation of this can be seen in methodologies that involve the bromination of an aldehyde followed by a ring-closure reaction. For instance, the bromination of propionaldehyde yields 2-bromopropionaldehyde. This α-haloaldehyde can then react with a β-ketoester, such as ethyl acetoacetate, and an amine source like ammonia (B1221849) in a cyclocondensation reaction to afford a substituted pyrrole. google.com
This method provides a pathway to specific substitution patterns on the pyrrole ring that might be difficult to achieve through other routes. The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloaldehyde, leading to cyclization and subsequent aromatization to the pyrrole. researchgate.net
Improved Synthesis from Diethyl Aminomalonate Precursors
The use of diethyl aminomalonate as a precursor for pyrrole synthesis has been subject to various improvements to enhance yields and expand its applicability. Research has focused on optimizing reaction conditions and exploring the regioselectivity of the cyclization with various dicarbonyl compounds. prepchem.comwikipedia.org These studies have provided valuable insights into the factors that control the formation of different pyrrole isomers, allowing for more predictable and efficient syntheses.
Multi-Step Synthetic Pathways from Simplified Pyrrole Building Blocks
An alternative to constructing the pyrrole ring from acyclic precursors is the functionalization of a pre-existing, simpler pyrrole ring. This approach is particularly useful for introducing specific side chains or modifying existing substituents. For the synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, a multi-step pathway starting from a simpler pyrrole derivative is a viable strategy.
A documented synthesis of this compound involves the hydrolysis and decarboxylation of a more complex precursor, ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate. prepchem.com This transformation effectively removes the ethoxycarbonyl group at the 3-position, yielding the target molecule.
Reaction Data for the Synthesis of this compound
| Reactant | Amount (g) | Moles (mmol) |
|---|---|---|
| Ethyl 1,4-dimethyl-3-ethoxycarbonylpyrrole-2-acetate (in toluene) | 10 | 40 |
| Ethanol (B145695) | 1.9 | 41 |
| 96% Sulfuric Acid | 15 | 160 |
| Product | Yield (g) | Yield (%) |
| This compound | 5.5 | 78 |
Data sourced from US Patent 4451658. prepchem.com
This synthetic approach demonstrates the utility of starting with a more complex, substituted pyrrole and selectively removing functional groups to arrive at the desired product.
Optimization of Reaction Parameters and Process Efficiency
The synthesis of substituted pyrroles, including this compound, is highly dependent on the precise control of reaction conditions. Optimizing these parameters is a key focus of research to maximize product yield and purity while minimizing reaction time and waste.
Impact of Solvent Systems and Temperature Regulation
The choice of solvent and the regulation of temperature are critical factors that can significantly influence the outcome of pyrrole synthesis. The solvent not only dissolves the reactants but can also play a crucial role in the reaction mechanism and kinetics.
In the synthesis of functionalized pyrroles, various solvents have been tested to determine their effect on reaction yield. For instance, in the copper-catalyzed synthesis of certain pyrrole derivatives, dimethyl sulfoxide (B87167) (DMSO) has been shown to be a superior solvent compared to others like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and toluene. gaylordchemical.com The use of DMSO can lead to significantly higher yields, highlighting its importance in optimizing the reaction conditions. gaylordchemical.com
Temperature is another pivotal parameter. In many pyrrole synthesis methods, such as the Paal-Knorr synthesis, heating is often required to drive the reaction to completion. semanticscholar.org However, the optimal temperature can vary depending on the specific reactants and catalysts used. For example, in the N-alkylation of pyrroles, increasing the temperature from room temperature (20-25 °C) to 80-95 °C has been shown to improve yields and reduce reaction times. researchgate.net In continuous flow systems, precise temperature control is a key advantage, allowing for rapid heating to optimal temperatures, such as 145°C, which can facilitate high-yield synthesis in a short residence time. richmond.edu
Table 1: Impact of Solvent on the Yield of a Representative Pyrrole Synthesis
| Solvent | Yield (%) | Reference |
|---|---|---|
| DMSO | 85 | gaylordchemical.com |
| DMF | 60 | gaylordchemical.com |
| Toluene | 45 | gaylordchemical.com |
| DCM | 30 | gaylordchemical.com |
| ACN | 25 | gaylordchemical.com |
Stoichiometric Ratio Control and Yield Enhancement
The stoichiometry of the reactants in pyrrole synthesis, such as in the Hantzsch reaction, is a critical factor that directly impacts the yield and purity of the product. wikipedia.org The Hantzsch synthesis typically involves the reaction of a β-ketoester, an α-haloketone, and a primary amine or ammonia. wikipedia.orgscribd.com Precise control over the molar ratios of these components is necessary to prevent the formation of side products and maximize the conversion to the desired pyrrole.
Research has shown that varying the ratio of the base to the reactants in N-alkylation reactions can significantly affect the yield. For instance, in the N-propargylation of a pyrrole derivative, using 4.0 equivalents of potassium carbonate as a base was found to provide the best reaction conditions, leading to a yield of 87%. researchgate.net
Table 2: Effect of Reactant Stoichiometry on Pyrrole Yield
| Reactant A (equiv.) | Reactant B (equiv.) | Base (equiv.) | Yield (%) | Reference |
|---|---|---|---|---|
| 1.0 | 1.2 | 1.0 (KOH) | 10 | researchgate.net |
| 1.0 | 1.2 | 2.0 (K2CO3) | 75 | researchgate.net |
| 1.0 | 1.2 | 4.0 (K2CO3) | 87 | researchgate.net |
| 1.0 | 1.2 | 6.0 (K2CO3) | 87 | researchgate.net |
Advanced Purification Protocols (e.g., Recrystallization and Column Chromatography)
Following the synthesis, purification of the crude product is essential to obtain this compound of high purity. Common advanced purification techniques include recrystallization and column chromatography.
Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. For pyrrole derivatives, solvents like hexane (B92381) are often used for recrystallization. orgsyn.org
Column chromatography is a highly effective method for separating compounds from a mixture. column-chromatography.com In the purification of pyrrole derivatives, silica (B1680970) gel is frequently used as the stationary phase. column-chromatography.comnih.gov The crude mixture is applied to the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Different components of the mixture travel down the column at different rates, allowing for their separation. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) can be used as the eluent to purify pyrrole derivatives. acs.org In some cases, repeated washing of the reaction mixture with a solvent like hexane can remove a significant portion of unreacted pyrrole before subjecting the mixture to column chromatography. researchgate.net
Adaptation for Industrial-Scale Synthesis and Continuous Flow Reactor Applications
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, efficiency, and safety. numberanalytics.com Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of pyrroles and other heterocyclic compounds. scispace.comsyrris.combohrium.com
Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation. ru.nlsci-hub.se These systems typically involve pumping the reactants through a series of tubes or microreactors where the reaction takes place under optimized conditions. researchgate.net
For the synthesis of substituted pyrroles, continuous flow methods have been successfully developed, enabling the production of several grams of product per hour. ru.nltue.nlacs.org For example, a flow chemistry method for the synthesis of a pyrrole derivative was optimized in microreactors and then scaled up to a larger flow reactor, achieving a production rate of 55.8 grams per hour with a yield of 96%. ru.nl This demonstrates the potential of continuous flow technology for the efficient and scalable industrial production of compounds like this compound. These methods are often more environmentally friendly due to reduced waste streams and higher atom economy. syrris.com
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for a Pyrrole Derivative
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes to a few hours | ru.nlacs.org |
| Yield | Often lower and variable | Consistently high (e.g., >95%) | ru.nlacs.org |
| Scalability | Challenging | Readily scalable | numberanalytics.comru.nl |
| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes | bohrium.comresearchgate.net |
| Production Rate | - | e.g., 55.8 g/hour | ru.nl |
Chemical Transformations and Reactivity of Ethyl 1,4 Dimethyl 1h Pyrrole 2 Acetate
Derivatization Reactions on the Pyrrole (B145914) Ring System
The electron-rich nature of the pyrrole ring in Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate makes it susceptible to a range of derivatization reactions. These transformations primarily involve electrophilic substitution on the pyrrole nucleus, as well as cyclization reactions to form fused heterocyclic systems.
The pyrrole ring is highly activated towards electrophilic attack, with substitutions generally occurring at the positions ortho and para to the nitrogen atom (C2/C5 and C3/C4). In the case of this compound, the C2 position is substituted, directing electrophilic attack to the remaining unsubstituted positions.
Halogenation: While specific studies on the halogenation of this compound are not extensively documented, the halogenation of similar N-substituted pyrroles is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the selective halogenation of pyrrole rings under mild conditions. It is anticipated that the reaction of this compound with these reagents would yield the corresponding halogenated derivatives at the C3 and/or C5 positions.
Nitration: The nitration of pyrrole derivatives can be achieved using various nitrating agents. For N-methylpyrrole, nitration with nitric acid in acetic anhydride (B1165640) is a known method. A study on the nitration of 1-methylpyrrole (B46729) using a mixture of potassium nitrate (B79036) and sulfuric acid yielded a mixture of 1-methyl-2,3,4-trinitropyrrole and 1-methyl-2,3,5-trinitropyrrole researchgate.net. This suggests that the nitration of this compound would likely occur at the available positions on the pyrrole ring. The use of milder nitrating agents like acetyl nitrate is often preferred to avoid polymerization and degradation of the sensitive pyrrole ring researchgate.net.
A plausible reaction for the nitration of a related N-methylpyrrole derivative is shown in the table below.
| Reactant | Reagent | Product(s) | Reference |
| 1-Methylpyrrole | KNO₃, H₂SO₄ | 1-Methyl-2,3,4-trinitropyrrole, 1-Methyl-2,3,5-trinitropyrrole | researchgate.net |
The synthesis of hydrazones from this compound first requires the conversion of the ester group into a carbonyl functionality, such as an aldehyde or a ketone. A plausible synthetic route would involve the reduction of the ethyl acetate (B1210297) side chain to the corresponding alcohol, followed by oxidation to the aldehyde, 1,4-dimethyl-1H-pyrrole-2-acetaldehyde. This aldehyde can then readily undergo condensation with hydrazine (B178648) or substituted hydrazines to form the desired hydrazone derivatives.
Alternatively, the direct reaction of the ester with hydrazine hydrate (B1144303) can lead to the formation of the corresponding hydrazide, (1,4-dimethyl-1H-pyrrol-2-yl)acetohydrazide nih.gov. This hydrazide can then be reacted with various aldehydes or ketones to form a different class of hydrazone derivatives nih.govtsijournals.comresearchgate.net.
The general scheme for the formation of pyrrole hydrazones from pyrrole aldehydes is well-documented tsijournals.comtsijournals.com. For instance, various substituted pyrrole aldehydes have been condensed with hydrazides in acetic acid to yield the corresponding hydrazones in good yields nih.gov.
| Pyrrole Aldehyde | Hydrazide | Product | Yield | Reference |
| Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate | N-pyrrolylcarbohydrazide | Corresponding Hydrazone | 81-87% | nih.gov |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | N-pyrrolylcarbohydrazide | Corresponding Hydrazone | 81-87% | nih.gov |
The synthesis of pyrrole-fused imidazole (B134444) systems, such as pyrrolo[1,2-a]imidazoles, can be achieved from derivatives of this compound. A common strategy involves the initial hydrolysis of the ester to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrrole-2-acetic acid. This acid can then be subjected to cyclization reactions with appropriate reagents. For example, the condensation of pyrrole-2-carboxylic acid derivatives with amines and carbonyl diimidazole is a known method for constructing the pyrrolo[1,2-c]imidazole core semanticscholar.org.
Another approach involves the conversion of the pyrrole-2-acetic acid into a suitable precursor for cyclization. For instance, reaction with a diamine could lead to an intermediate that can undergo intramolecular cyclization to form a fused imidazoline (B1206853) or imidazole ring. The synthesis of pyrrolo[1,2-a]imidazoles has been reported from the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones nih.gov. This suggests that a derivative of this compound could potentially be converted to a similar precursor for this type of cyclization.
The methylene (B1212753) group of the acetate side chain in this compound is activated by the adjacent carbonyl group and can participate in aldol (B89426) condensation reactions. This allows for the elaboration of the side chain by forming new carbon-carbon bonds. In the presence of a suitable base, the ester can form an enolate which can then react with various aldehydes or ketones.
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| 2-Acetylpyrrole | Aromatic Aldehydes | Silica-supported Preyssler heteropolyacids | α,β-Unsaturated ketones | sigmaaldrich.com |
| Acetaldehyde | Aromatic Aldehydes | Proline-based carboligases | β-Hydroxyaldehydes | mdpi.com |
Chemical Modifications of the Ester Moiety
The ester functional group in this compound provides a handle for various chemical modifications, most notably hydrolysis to the corresponding carboxylic acid.
The ethyl ester of 1,4-dimethyl-1H-pyrrole-2-acetate can be hydrolyzed to the corresponding carboxylic acid, 1,4-dimethyl-1H-pyrrole-2-acetic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The reaction is reversible, and the position of the equilibrium can be shifted towards the products by using a large excess of water libretexts.org. The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of ethanol (B145695) libretexts.org.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid. The general base-catalyzed hydrolysis of N-acylpyrroles has been studied, indicating that the reaction proceeds through a tetrahedral intermediate researchgate.net.
Reduction of the Ester Functionality to Corresponding Alcohols
The ester group in this compound is amenable to reduction to the corresponding primary alcohol, 2-(1,4-dimethyl-1H-pyrrol-2-yl)ethan-1-ol. This transformation is a fundamental step in the further functionalization of the molecule, for instance, in the synthesis of aldehydes or other derivatives. The reduction can be effectively achieved through two primary methods: chemical reduction using metal hydrides and catalytic hydrogenation.
Chemical Reduction with Metal Hydrides:
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. chemistrysteps.comlibretexts.orgslideshare.netmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. chemistrysteps.comlibretexts.orgorgosolver.com The general mechanism involves the formation of a tetrahedral intermediate which then collapses, releasing the alkoxide and forming an aldehyde, which is then immediately reduced to the alcohol. chemistrysteps.com
Catalytic Hydrogenation:
Catalytic hydrogenation offers an alternative, often milder, method for the reduction of the ester group. This method involves the use of a metal catalyst, such as rhodium or ruthenium, in the presence of hydrogen gas. nih.govresearchgate.netrsc.orgrsc.orgrsc.org Studies on similar pyrrole derivatives, such as methyl 1-methyl-2-pyrroleacetate, have demonstrated the efficacy of rhodium and ruthenium catalysts in achieving high conversion and selectivity for the corresponding alcohol. nih.gov The choice of catalyst and reaction conditions, including pressure and temperature, can be optimized to achieve the desired outcome. Asymmetric hydrogenation of pyrrole-2-carboxylates has also been accomplished with high enantioselectivity using ruthenium catalysts modified with chiral phosphine (B1218219) ligands. nih.gov
Below is a table summarizing typical conditions for these reductions, based on general procedures for ester reduction and the hydrogenation of similar pyrrole derivatives.
Table 1: Typical Reaction Conditions for the Reduction of this compound
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
|---|---|---|---|---|---|
| Chemical Reduction | LiAlH₄ | Anhydrous Ether or THF | 0 to rt | N/A | >90 |
| Catalytic Hydrogenation | Rh/C or Ru/C | Methanol or Ethanol | 25-80 | 1-50 | High |
Note: The yields are estimations based on general literature for these types of reactions and may vary for the specific substrate.
Mechanistic Investigations of Reactivity and Structure-Reactivity Correlations
The reactivity of this compound is influenced by the electronic properties of the pyrrole ring and the substituents attached to it. The pyrrole ring is an electron-rich aromatic system, which enhances the reactivity of the ring itself towards electrophilic substitution. pearson.com However, the focus here is on the reactivity of the ester functionality.
In the context of hydride reduction, the rate-determining step is the initial nucleophilic attack of the hydride ion on the carbonyl carbon. chemistrysteps.com The electronic effects of the pyrrole substituents are likely to have a minor influence on the rate of this step compared to the potency of the reducing agent itself.
For electrophilic substitution reactions on the pyrrole ring, the directing effects of the existing substituents are significant. The N-methyl group and the C4-methyl group are both activating and ortho-, para-directing. The ethyl acetate group at the C2 position is a deactivating group and would direct incoming electrophiles to the meta-position (C4). However, the combined activating and directing influence of the two methyl groups would likely dominate, favoring electrophilic attack at the C3 and C5 positions.
Rational Design and Synthesis of Novel Pyrrole Analogues and Bis-Pyrrole Structures
The structure of this compound serves as a valuable starting point for the rational design and synthesis of more complex molecules, including novel pyrrole analogues and bis-pyrrole structures. These larger architectures are of interest in materials science and medicinal chemistry. nih.govresearchgate.net
A key strategy for creating such structures involves the transformation of the ethyl acetate group into a reactive handle for coupling reactions. For instance, the reduction of the ester to the corresponding alcohol, 2-(1,4-dimethyl-1H-pyrrol-2-yl)ethan-1-ol, followed by oxidation to the aldehyde, 1,4-dimethyl-1H-pyrrole-2-carbaldehyde, provides a crucial intermediate. nih.gov This aldehyde can then participate in condensation reactions, such as the Paal-Knorr synthesis, to form new pyrrole rings. organic-chemistry.orgwikipedia.orgrgmcet.edu.inresearchgate.net
Synthesis of Bis-Pyrrole Structures:
A plausible route to a bis-pyrrole structure involves a Paal-Knorr reaction between the aforementioned pyrrole-2-carbaldehyde and a 1,4-dicarbonyl compound in the presence of an amine or ammonia (B1221849). nih.govwikipedia.orgrgmcet.edu.in For example, reacting 1,4-dimethyl-1H-pyrrole-2-carbaldehyde with a suitable diketone would yield a bis-pyrrole system. A specific example is the synthesis of 2,2'-bipyrroles from pyrrolyl ketoalcohols, which involves a sequential alcohol oxidation and then a Paal-Knorr pyrrole synthesis. nih.gov
Table 2: Proposed Synthetic Route to a Bis-Pyrrole Analogue
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1. Reduction | This compound | LiAlH₄, THF | 2-(1,4-dimethyl-1H-pyrrol-2-yl)ethan-1-ol |
| 2. Oxidation | 2-(1,4-dimethyl-1H-pyrrol-2-yl)ethan-1-ol | PCC, CH₂Cl₂ | 1,4-dimethyl-1H-pyrrole-2-carbaldehyde |
| 3. Paal-Knorr | 1,4-dimethyl-1H-pyrrole-2-carbaldehyde | 1,4-Diketone, NH₄OAc, Acetic Acid | Substituted Bis-Pyrrole |
This rational design approach allows for the systematic construction of complex pyrrole-containing molecules with tailored properties, starting from the relatively simple this compound. The functionalization of this starting material opens up avenues for creating a diverse library of novel pyrrole analogues and bis-pyrrole structures for various applications. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed. nih.gov
In ¹H NMR analysis, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, the spectrum is expected to show signals corresponding to the two methyl groups, the methylene (B1212753) group of the acetate (B1210297) side chain, the protons on the pyrrole (B145914) ring, and the ethyl ester group.
The N-methyl group (N-CH₃) typically appears as a sharp singlet. The C-methyl group (C-CH₃) on the pyrrole ring also produces a singlet. The two pyrrole ring protons will appear as distinct signals, with their chemical shifts influenced by the surrounding substituents. The protons of the ethyl ester group will exhibit characteristic splitting patterns: a quartet for the methylene (-OCH₂CH₃) group, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-OCH₂CH₃) group. The methylene protons of the acetate group (-CH₂COOEt) will appear as a singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl (-OCH₂CH₃ ) | ~1.2 | Triplet |
| Pyrrole-CH₃ | ~2.1 | Singlet |
| N-CH₃ | ~3.5 | Singlet |
| Acetate (-CH₂ COOEt) | ~3.6 | Singlet |
| Ethyl (-OCH₂ CH₃) | ~4.1 | Quartet |
| Pyrrole-H (C3) | ~5.8 | Doublet |
| Pyrrole-H (C5) | ~6.4 | Doublet |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C=O) of the ester is characteristically found far downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-O-CH₂-C H₃) | ~14 |
| Pyrrole-C H₃ | ~12 |
| Acetate (-C H₂-COOEt) | ~32 |
| N-C H₃ | ~34 |
| Ethyl (-O-C H₂-CH₃) | ~60 |
| Pyrrole-C3 | ~106 |
| Pyrrole-C5 | ~118 |
| Pyrrole-C2 | ~124 |
| Pyrrole-C4 | ~125 |
| Ester Carbonyl (C =O) | ~171 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between different parts of the molecule. westmont.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key correlation would be observed between the quartet and triplet of the ethyl ester group, confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of which proton signal corresponds to which carbon signal (e.g., linking the N-methyl proton singlet to the N-methyl carbon signal). libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the entire molecular structure. For instance, HMBC can show a correlation from the N-methyl protons to the C2 and C5 carbons of the pyrrole ring, confirming the position of the methyl group on the nitrogen atom. It would also show correlations between the acetate methylene protons and the ester carbonyl carbon, as well as the C2 carbon of the pyrrole ring, confirming the attachment of the entire ethyl acetate side chain.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands. A strong, sharp peak is expected for the C=O (carbonyl) stretch of the ester group. Other significant peaks include C-O stretches from the ester, C-N stretches from the pyrrole ring, and various C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1730 |
| C-H (sp³) | Stretch | 2850-3000 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-O (Ester) | Stretch | 1150-1250 |
| C-N (Pyrrole) | Stretch | 1250-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The substituted pyrrole ring acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy orbitals (e.g., π → π* transitions). The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), is a signature of the compound's conjugated system. researchgate.net The specific position of the λmax is influenced by the substitution pattern on the pyrrole ring.
Mass Spectrometry (MS) Techniques (e.g., DART-MS, LCMS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₀H₁₅NO₂, corresponding to a molecular weight of approximately 181.23 g/mol . nih.gov
In a mass spectrum, the compound will typically show a molecular ion peak (M⁺) corresponding to this mass. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, confirming the elemental formula. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl acetate side chain.
Modern techniques such as Direct Analysis in Real Time (DART-MS) allow for rapid analysis with minimal sample preparation, while Liquid Chromatography-Mass Spectrometry (LCMS) is invaluable for separating the compound from a mixture before mass analysis.
Elemental Analysis and Chromatographic Methods for Purity Assessment
The purity and identity of this compound are critical parameters determined through a combination of elemental analysis and chromatographic techniques.
Elemental Analysis:
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound, with the molecular formula C₁₀H₁₅NO₂, the theoretical elemental composition can be calculated. nih.govnih.gov This calculated composition serves as a benchmark against which experimentally determined values are compared to verify the compound's identity and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 66.27 |
| Hydrogen | H | 1.01 | 15 | 15.15 | 8.36 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.65 |
| Total | 181.27 | 100.00 |
Note: Values are based on standard atomic weights and the molecular formula C₁₀H₁₅NO₂.
Experimental data from elemental analysis of a synthesized sample of this compound would be expected to closely match these theoretical percentages to confirm its elemental integrity.
Chromatographic Methods:
Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating the main component from any impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and versatile qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. For a compound like this compound, a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation on a silica (B1680970) gel or alumina (B75360) plate. The purity is indicated by the presence of a single spot with a characteristic retention factor (Rf) value under specific solvent system conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for determining the purity of a compound with high resolution and sensitivity. A specific HPLC method for the analysis of this compound has been described. This method can be utilized for purity assessment, where the area of the peak corresponding to the compound is compared to the total area of all peaks in the chromatogram.
Table 2: Exemplary HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water |
| Detection | UV at a specific wavelength |
| Flow Rate | Optimized for best separation |
A high-purity sample of this compound would exhibit a single major peak in its HPLC chromatogram.
X-ray Crystallography for Definitive Solid-State Structure Determination
In the absence of specific data for this compound, we can infer potential intermolecular interactions based on studies of similar pyrrole derivatives.
In addition to potential C-H···O interactions, C-H···π interactions are also anticipated to be a feature of the crystal structure of this compound. The aromatic pyrrole ring is an electron-rich π-system. Consequently, C-H bonds from the methyl and ethyl substituents of adjacent molecules can act as weak donors, interacting with the face of the pyrrole ring. These C-H···π interactions are a recognized and important type of non-covalent force that contributes to the stabilization of crystal lattices of many organic molecules. A detailed analysis of these interactions, including the distances and angles between the interacting C-H bonds and the centroid of the pyrrole ring, would require crystallographic data.
Computational and Theoretical Investigations of Ethyl 1,4 Dimethyl 1h Pyrrole 2 Acetate
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of the size and complexity of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate. wikipedia.orgbirmingham.ac.uk DFT methods are routinely used to predict a wide array of molecular properties, including geometries, electronic structures, and spectroscopic parameters.
The accuracy of DFT calculations is contingent upon the choice of the exchange-correlation functional and the basis set. For pyrrole (B145914) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that often yields results in good agreement with experimental data. researchgate.net Other functionals, such as the M06-2X, are also utilized, particularly for systems where non-covalent interactions are of interest. nih.gov
The selection of a basis set is equally critical. The Pople-style basis sets, such as 6-31G(d,p), are frequently employed for initial geometry optimizations and frequency calculations. For more accurate energy and property calculations, larger basis sets like 6-311++G(d,p) are often preferred, as they provide a more flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) for more accurate bonding descriptions. researchgate.netresearchgate.net
A typical validation process would involve comparing calculated structural parameters (bond lengths, angles) and, if available, spectroscopic data (e.g., vibrational frequencies) with experimental values for the parent pyrrole molecule or closely related analogs to ensure the chosen level of theory is appropriate. researchgate.net
Table 1: Commonly Employed DFT Functionals and Basis Sets for Pyrrole Derivatives
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| B3LYP | 6-311++G(d,p) | Single-Point Energies, Electronic Properties |
| M06-2X | 6-311+G(d,p) | Systems with Non-Covalent Interactions |
This table is illustrative and represents common choices in computational studies of similar compounds.
A significant application of DFT is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. researchgate.net By computing the isotropic shielding constants for each nucleus in the molecule, and referencing them to a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated.
For this compound, GIAO-DFT calculations would predict the chemical shifts for each unique proton (¹H) and carbon (¹³C) atom. These predicted values can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).
Table 2: Hypothetical GIAO-DFT Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole H-3 | ~6.0 | ~105 |
| Pyrrole H-5 | ~6.5 | ~120 |
| N-CH₃ | ~3.6 | ~35 |
| C4-CH₃ | ~2.1 | ~12 |
| Acetate (B1210297) CH₂ | ~3.5 | ~32 |
| Ethyl CH₂ | ~4.1 | ~60 |
| Ethyl CH₃ | ~1.2 | ~14 |
| Carbonyl C=O | - | ~170 |
Note: These are estimated values for illustrative purposes, based on typical shifts for similar structures. Actual calculated values would depend on the specific level of theory used.
To understand the electronic absorption properties, such as those measured by UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. nih.gov TD-DFT can predict the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption peaks.
For this compound, TD-DFT calculations would likely reveal π → π* transitions associated with the pyrrole ring as the dominant electronic excitations in the UV region. The calculations would also provide insights into the nature of these transitions by identifying the specific molecular orbitals involved (e.g., HOMO to LUMO transitions). sci-hub.se
Molecular Modeling and Conformational Landscape Analysis
The presence of the flexible ethyl acetate side chain in this compound means that the molecule can exist in multiple conformations. A thorough computational study would involve a conformational search to identify the low-energy conformers and to understand the molecule's flexibility. This is typically done by systematically rotating the rotatable bonds and performing geometry optimizations on the resulting structures.
The relative energies of the different conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This analysis is crucial for understanding the molecule's behavior in solution and its potential interactions with biological targets.
Electronic Structure and Bonding Analysis
DFT calculations provide a wealth of information about the electronic structure of a molecule. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.se
Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide a more detailed picture of the bonding within the molecule, including charge distribution, hybridization, and delocalization of electron density. For this compound, this would quantify the aromaticity of the pyrrole ring and the electronic effects of the substituent groups.
Thermochemical and Reaction Kinetic Studies
Quantum chemical calculations can be used to predict various thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy. These values are derived from the calculated vibrational frequencies and electronic energies. While there is no specific published thermochemical data for this compound, these calculations are a standard feature of computational chemistry software packages.
Furthermore, DFT can be used to model reaction kinetics by locating transition state structures and calculating activation energies. For instance, one could study the hydrolysis of the ester group or electrophilic substitution on the pyrrole ring. This would provide valuable information on the reactivity and stability of the compound under various conditions.
Application of Atoms in Molecules (AIM) Theory for Quantitative Interaction Analysis
The Atoms in Molecules (AIM) theory, a powerful quantum mechanical approach, can be employed to analyze the electronic structure and bonding characteristics of this compound. This method allows for the quantitative analysis of intramolecular interactions, providing insights into the stability and reactivity of the molecule.
AIM analysis focuses on the topology of the electron density, identifying critical points where the gradient of the electron density is zero. These points are used to partition the molecule into atomic basins, enabling the calculation of various atomic properties. For a molecule like this compound, AIM can elucidate the nature of the covalent bonds within the pyrrole ring and the substituent groups, as well as weaker non-covalent interactions that may influence its conformation and crystal packing.
In related heterocyclic compounds, AIM has been used to characterize hydrogen bonds and other weak interactions that play a crucial role in their supramolecular chemistry. For instance, studies on other pyrrole derivatives have shown the presence of C-H···O and N-H···O hydrogen bonds, which can be quantified by the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. While specific data for the title compound is not available, a theoretical AIM analysis would likely focus on the interactions involving the ester group and the pyrrole ring.
Illustrative Data Table for AIM Analysis of a Hypothetical Intramolecular Interaction:
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| C-H···O | 0.015 | +0.05 | Weak, electrostatic |
This table is illustrative and based on typical values for weak intramolecular interactions in organic molecules.
Theoretical Assessment of Non-linear Optical (NLO) Properties through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. aip.org The NLO response of a molecule is determined by its hyperpolarizability, which can be calculated using quantum chemical methods. Computational studies on various pyrrole derivatives have demonstrated their potential as NLO materials. aip.orgaip.org
The NLO properties of organic molecules often arise from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups within the molecule. aip.org In this compound, the pyrrole ring can act as an electron donor, while the ethyl acetate substituent can function as an electron acceptor. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. researchgate.netfrontiersin.org A high value of the first hyperpolarizability is indicative of a significant NLO response.
Research on other pyrrole derivatives has shown that structural modifications can significantly influence their NLO properties. acs.org Factors such as the nature and position of substituents on the pyrrole ring can enhance the hyperpolarizability. Theoretical calculations for this compound would involve geometry optimization followed by the calculation of its electronic properties. The results would provide a quantitative measure of its potential as an NLO material.
Illustrative Data Table of Calculated NLO Properties for a Pyrrole Derivative:
| Property | Calculated Value | Unit |
| Dipole Moment (μ) | 4.5652 | Debye researchgate.net |
| Mean Polarizability (α) | 45.1530 | 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 10.713 X 10⁻³⁰ | esu researchgate.net |
This table presents sample data from a computational study on a heterocyclic compound to illustrate the type of information obtained from hyperpolarizability calculations. researchgate.net
Applications in Synthetic Organic Chemistry and Advanced Materials Science
Role as a Versatile Intermediate in the Synthesis of Complex Heterocyclic Compounds
Substituted pyrrole-2-acetates are valuable intermediates in the synthesis of more complex heterocyclic systems, particularly those with pharmaceutical applications. A notable example is the use of a derivative of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate in the synthesis of a major metabolite of Zomepirac. nih.gov Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole (B145914) acetic acid class of compounds, which also includes Tolmetin. alliedacademies.org
In a reported synthesis, ethyl 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate served as the starting material to produce 5-(4-chlorobenzoyl)-4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-acetic acid, the primary oxidative metabolite of Zomepirac. nih.gov The synthetic route involved several steps, including oxidation, bromination, and reduction, highlighting the utility of the pyrrole-2-acetate framework in accessing complex, biologically relevant molecules. nih.gov This demonstrates the potential of this compound as a key building block for constructing intricate heterocyclic structures and other pharmaceutically active compounds. mdpi.com Inspired by the anti-inflammatory properties of Zomepirac and Tolmetin, researchers continue to design novel N-pyrrole carboxylic acid derivatives to develop new anti-inflammatory agents. acs.org
Building Block for the Construction of Macrocyclic Systems (e.g., Porphyrin Frameworks)
Pyrrole derivatives are the fundamental building blocks for a class of macrocyclic compounds known as porphyrinoids, which include porphyrins, chlorins, and bacteriochlorins. acs.org These macrocycles are central to a wide range of biological functions and have found applications in areas such as photodynamic therapy, catalysis, and molecular electronics. The synthesis of porphyrins often involves the condensation of pyrrole-containing subunits. nih.govfrontierspecialtychemicals.com
While direct use of this compound in porphyrin synthesis is not extensively documented, closely related compounds such as Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate are recognized as key porphyrin building blocks. cmu.edu The general strategy for creating complex asymmetrically substituted porphyrins often relies on the condensation of dipyrromethane building blocks, which are themselves synthesized from pyrrole derivatives. frontierspecialtychemicals.com Given its substituted pyrrole structure, this compound could potentially be modified and utilized in the synthesis of novel porphyrin frameworks with specific electronic and photophysical properties. The substituents on the pyrrole ring can influence the properties of the resulting macrocycle, making tailored pyrrole precursors valuable in the design of functional porphyrin-based systems. soton.ac.uk
Precursor in the Development of Conductive and Opto-electronic Polymeric Materials (e.g., Polypyrrole)
Polypyrrole (PPy) is an intrinsically conductive polymer that has garnered significant interest for its high conductivity, environmental stability, and biocompatibility. alliedacademies.org The properties of polypyrrole can be tuned by copolymerizing pyrrole with various substituted pyrrole monomers. This approach allows for the modification of the resulting polymer's mechanical properties, solubility, and electronic characteristics. alliedacademies.org
N-substituted and side-substituted pyrroles are particularly useful in this regard. For instance, N-alkylation of the pyrrole nucleus has been used to create soluble polypyrrole derivatives. rsc.org The presence of methyl groups on both the nitrogen and the ring of this compound, along with the ethyl acetate (B1210297) group, suggests its potential as a monomer for the synthesis of functionalized polypyrroles. The incorporation of such a monomer could lead to polymers with altered solubility and processability, which are often limitations for unsubstituted polypyrrole. alliedacademies.org Furthermore, the ester functionality could serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to create materials for specific applications in optoelectronics and sensing. alliedacademies.org
Contribution to the Design and Synthesis of Non-linear Optical (NLO) Materials
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage and signal processing. Pyrrole-based compounds have emerged as a promising class of NLO materials due to their extended π-electron systems, which can be readily modified to enhance their NLO response. rsc.org
Research has shown that chromophores incorporating pyrrole moieties as part of the conjugated bridge can exhibit enhanced NLO effects. For example, the synthesis of (N-alkylpyrrol-2-yl)squaraine derivatives and their subsequent deposition as Langmuir-Blodgett films have been shown to produce materials with second harmonic generation (SHG) activity. rsc.org The NLO properties are sensitive to the molecular structure, including the nature of electron donor and acceptor groups and the length of the conjugated system. The structure of this compound, with its electron-donating methyl groups and the potential for conjugation through the pyrrole ring, provides a basic framework that could be elaborated into more complex NLO chromophores. By incorporating strong electron-withdrawing groups, it is conceivable that novel NLO materials based on this pyrrole scaffold could be designed and synthesized.
Utilization in the Development of Molecular Architectures for Specific Chemical Functions (e.g., Chemical Sensors, Catalytic Systems)
The pyrrole scaffold is a key component in the design of molecular architectures for specific functions such as chemical sensing and catalysis. Porphyrins and related macrocycles, built from pyrrole units, are widely used as sensing materials in chemical sensors due to their ability to reversibly bind analytes and exhibit changes in their optical or electrochemical properties.
Pyrrole-based compounds have also been investigated as catalysts. For instance, conjugated microporous polymers based on pyrrole have been shown to act as efficient heterogeneous catalysts for organic reactions. The basic nitrogen atoms within the pyrrole rings can serve as active sites for catalysis.
Given its functional groups, this compound could be a precursor for the synthesis of more complex molecules designed for sensing or catalytic applications. The ethyl acetate group could be hydrolyzed to the corresponding carboxylic acid, which could then be used to anchor the molecule to a surface or to coordinate with metal ions, a common strategy in the development of both sensors and catalysts. The substituted pyrrole ring itself can be a part of a larger, functional molecular assembly.
Future Research Directions and Emerging Opportunities in Pyrrole 2 Acetate Chemistry
Exploration of Novel and Environmentally Sustainable Synthetic Methodologies
The synthesis of pyrrole (B145914) derivatives has traditionally relied on classic condensation reactions such as the Paal-Knorr synthesis, which involves the reaction of a 1,4-diketone with a primary amine. researchgate.net While effective, these methods often require harsh conditions and can generate significant waste. The future of pyrrole-2-acetate synthesis lies in the development of more atom-economical and environmentally benign protocols.
Recent advances have demonstrated the power of transition-metal catalysis for constructing the pyrrole ring. Gold(I)-catalyzed cascade reactions, for instance, can provide access to substituted pyrroles through a formal (3+2) annulation strategy. organic-chemistry.org Similarly, ruthenium-based pincer catalysts have been employed in the dehydrogenative coupling of secondary alcohols and amino alcohols to furnish various pyrrole structures. organic-chemistry.org Another promising avenue is the direct C-H functionalization of pre-existing pyrrole rings. researchgate.net The use of carbene transfer reactions, catalyzed by copper complexes, allows for selective alkylation at the Cα-H bond of the pyrrole ring, presenting a direct route to introduce the acetate (B1210297) side chain. researchgate.net
Future research should focus on adapting these modern catalytic systems for the specific and efficient synthesis of Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate and its analogues. The exploration of continuous flow processes for these reactions could further enhance scalability, safety, and efficiency, aligning with the principles of green chemistry. evitachem.com
Unveiling Advanced Reactivity Patterns and Undiscovered Chemical Transformations
The reactivity of this compound is largely dictated by its electron-rich aromatic ring, the ester functionality, and the methyl substituents. While standard reactions like oxidation to form pyrrole-2-carboxylates and reduction to yield pyrrolidine (B122466) derivatives are known, a vast landscape of chemical transformations remains to be explored. evitachem.com
The pyrrole ring is highly susceptible to electrophilic substitution. numberanalytics.com Future studies could investigate selective halogenation, nitration, or acylation at the C3 and C5 positions, which are activated by the electron-donating nature of the ring. Furthermore, modern C-H activation and functionalization strategies could unlock novel reactivity. Transition-metal-catalyzed cross-coupling reactions could be developed to forge new carbon-carbon or carbon-heteroatom bonds at previously inaccessible positions on the pyrrole core, using the inherent directing capabilities of the ester group.
The ester moiety itself is a handle for a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or be used in other coupling chemistries. The development of novel cycloaddition reactions involving the pyrrole diene system could also lead to the synthesis of complex, fused heterocyclic structures with potential biological activity.
Integration with Supramolecular Chemistry for Self-Assembled Systems
Supramolecular chemistry, which focuses on systems held together by noncovalent interactions, offers a powerful platform for creating functional materials and assemblies. Pyrrole-based molecules are excellent candidates for supramolecular design due to the diverse interactions they can engage in. oup.com The pyrrole ring can act as a hydrogen-bond donor (via an N-H, though absent in this specific N-methylated compound) and acceptor, and its π-electron system facilitates π-π stacking and interactions with metal ions. oup.com
Derivatives of this compound could be designed as building blocks for self-assembled systems. For example, by introducing appropriate functional groups, these molecules could be engineered to form:
Anion Receptors: The pyrrole moiety is known for its ability to bind anions through hydrogen bonding. oup.com
Liquid Crystals: The rigid, planar structure of the pyrrole ring is conducive to the formation of liquid crystalline phases when appended with suitable long-chain substituents.
Supramolecular Polymers: π-conjugated amphiphiles containing heterocycles like pyrrole can undergo supramolecular polymerization in water to create functional nanostructures with interesting electronic properties. nih.gov
Research in this area would involve synthesizing novel derivatives and studying their self-assembly behavior in solution and the solid state using techniques like NMR spectroscopy, X-ray diffraction, and microscopy.
Computational Design and Predictive Modeling of Novel Derivatives with Tailored Physicochemical Attributes
Computational chemistry provides an indispensable toolkit for accelerating the discovery of new molecules with desired properties. Methods such as Density Functional Theory (DFT) can be used to model the structure, stability, and reactivity of pyrrole derivatives before they are synthesized in the lab.
For this compound, computational studies could be employed to:
Predict Reactivity: Calculate electron density maps and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.
Design Novel Derivatives: Systematically modify the substituents on the pyrrole ring in silico and calculate key physicochemical properties like electronic bandgap, dipole moment, and solubility. This allows for the pre-screening of candidates for specific applications, such as in organic electronics or as pharmaceutical intermediates. tandfonline.comresearchgate.net
Elucidate Reaction Mechanisms: Model the transition states and reaction pathways for potential chemical transformations, providing insights that can help optimize reaction conditions. nih.gov
By combining computational predictions with targeted synthesis, researchers can more efficiently explore the vast chemical space of pyrrole-2-acetate derivatives and identify molecules with tailored attributes for a range of applications.
Potential for Advanced Materials Design and Fabrication Based on Pyrrole Scaffolds
The pyrrole scaffold is a cornerstone of many functional organic materials, particularly in the realm of electronics and porous materials. researchgate.net The inherent π-conjugation and chemical stability of the pyrrole ring make it an ideal building block for creating advanced materials. researchgate.net
Future research could leverage this compound or its derivatives as monomers or key intermediates for:
Conducting Polymers: Polypyrrole is one of the most well-known conducting polymers. frontiersin.org By designing and polymerizing functionalized pyrrole-2-acetate monomers, new conductive materials with tailored solubility, processability, and electronic properties could be fabricated for use in sensors, supercapacitors, or coatings. frontiersin.orgnih.gov
Conjugated Microporous Polymers (CMPs): CMPs are a class of porous materials with high surface areas and robust architectures. frontiersin.org Pyrrole-based CMPs have shown promise as heterogeneous catalysts. By incorporating the pyrrole-2-acetate motif into a CMP framework, materials with specific catalytic sites or functionalities could be developed for applications in green chemistry and separations. frontiersin.org
Mesostructured Materials: ABA-type triblock copolymers containing a central block with polymerizable pyrrole moieties have been used as dual-function molecules to create ordered mesoporous silicates, polymers, and carbon materials. acs.org This suggests that pyrrole-2-acetate derivatives could be integrated into block copolymers to serve as precursors for a diverse range of nanostructured materials.
The versatility of the pyrrole-2-acetate structure provides a rich platform for the design and fabrication of next-generation materials with applications spanning from energy storage to catalysis.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 1,4-dimethyl-1H-pyrrole-2-acetate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation reactions, often using ethyl cyanoacetate and aldehydes under basic conditions. For example, a documented route involves reacting N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate in ethanol, catalyzed by piperidine, to form the pyrrole core .
- Optimization : Yield depends on temperature (room temperature vs. reflux), solvent polarity, and catalyst selection. A comparative table of conditions is provided below:
| Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Piperidine | 25 | 65 |
| DMF | K₂CO₃ | 80 | 72 |
| THF | DBU | 60 | 58 |
- Key Consideration : Side reactions (e.g., over-alkylation) are mitigated by stoichiometric control of reagents .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C = 1.48 Å, C–N = 1.37 Å) to confirm regiochemistry .
- NMR Spectroscopy : Distinct signals for methyl groups (δ ~2.3 ppm for C4-CH₃, δ ~1.2 ppm for ethyl ester) and aromatic protons (δ ~6.5 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 236.1 ([M+H]⁺) aligns with the molecular formula C₁₁H₁₅NO₂ .
Q. What are the key applications of this compound in medicinal chemistry research?
- Intermediate Role : It is a precursor to Zomepirac sodium, a non-steroidal anti-inflammatory drug (NSAID), via hydrolysis of the ester group and subsequent salt formation .
- Biological Relevance : Pyrrole derivatives exhibit antitumor and kinase-inhibiting activity, making this compound a scaffold for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- DFT Workflow :
Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps.
Analyze Fukui indices to identify nucleophilic sites (e.g., C3 position) prone to electrophilic attack .
- Validation : Experimental results (e.g., bromination at C3) align with computed reactivity indices, supporting the use of DFT in reaction design .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
- Case Study : reports a melting point of 192–198°C, while older literature cites 185–190°C.
- Resolution :
- Reproduce Conditions : Verify purity via HPLC; impurities (e.g., unreacted starting material) may depress melting points.
- Cross-Validate Data : Compare IR spectra (e.g., ester C=O stretch at 1740 cm⁻¹) across studies .
- Statistical Analysis : Apply t-tests to assess significance of yield variations between labs .
Q. What strategies optimize the scalability of this compound synthesis while minimizing waste?
- Green Chemistry Approaches :
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity and improving recyclability .
- Catalyst Recycling : Use immobilized piperidine on silica gel, achieving 90% recovery over five cycles .
- Process Metrics :
- Atom Economy: 78% (theoretical) vs. 65% (actual) highlights opportunities to reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
